molecular formula C18H22N4O2 B13179885 Benzyl 3-(aminomethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 3-(aminomethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13179885
M. Wt: 326.4 g/mol
InChI Key: VHEOMVPKKZKLSB-UHFFFAOYSA-N
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Description

Benzyl 3-(aminomethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a cyclopropyl group at position 2 and an aminomethyl group at position 2.

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

benzyl 3-(aminomethyl)-2-cyclopropyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C18H22N4O2/c19-10-15-17(14-6-7-14)20-16-11-21(8-9-22(15)16)18(23)24-12-13-4-2-1-3-5-13/h1-5,14H,6-12,19H2

InChI Key

VHEOMVPKKZKLSB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N3CCN(CC3=N2)C(=O)OCC4=CC=CC=C4)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(aminomethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multiple steps, including cyclization, ring annulation, and functional group modifications. One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[1,2-a]pyrazine core.

Industrial Production Methods: Industrial production of this compound may involve the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to achieve high yields and purity. The process may also include purification steps like recrystallization and chromatography to ensure the final product meets the required specifications .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols .

Scientific Research Applications

Benzyl 3-(aminomethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-(aminomethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinase activity, which is crucial in cell signaling pathways, thereby exerting its antitumor effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its cyclopropyl and aminomethyl substituents. Below is a systematic comparison with analogs from the evidence:

Substituent Analysis

Compound Position 2 Substituent Position 3 Substituent Molecular Formula Molecular Weight Key Features
Target Compound Cyclopropyl Aminomethyl C₁₉H₂₄N₄O₂ (estimated*) ~356.43 g/mol Rigid cyclopropyl enhances metabolic stability; aminomethyl enables H-bonding .
Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-imidazo[1,2-a]pyrazine-7-carboxylate (CAS 2059944-24-8) 2-methylpropyl Aminomethyl C₁₉H₂₆N₄O₂ 342.44 g/mol Bulkier 2-methylpropyl may reduce binding pocket compatibility compared to cyclopropyl .
Benzyl 3-bromo-imidazo[1,5-a]pyrazine-7-carboxylate (CAS 1173157-56-6) Bromo C₁₅H₁₃BrN₂O₂ 349.19 g/mol Bromo group limits reactivity and H-bonding potential; used as intermediate for further substitutions .
2-(butan-2-yl)-imidazo[1,2-a]pyrazine hydrochloride Butan-2-yl C₁₁H₁₇N₃·HCl 235.73 g/mol Linear alkyl chain increases lipophilicity but may reduce target selectivity .

*Note: Molecular weight estimated based on structural similarity to CAS 2059944-24-6.

Biological Activity

Benzyl 3-(aminomethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a compound belonging to the imidazo[1,2-a]pyrazine class, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C_{15}H_{17}N_{3}O_{2}
  • Molecular Weight : 273.32 g/mol

Recent studies have indicated that imidazo[1,2-a]pyrazine derivatives can act as inhibitors of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), a critical enzyme involved in the regulation of immune responses. ENPP1 inhibits the cGAS-STING pathway by hydrolyzing cyclic GMP-AMP (cGAMP), a second messenger that activates immune responses against tumors. Inhibiting this pathway can enhance antitumor immunity by promoting the expression of pro-inflammatory cytokines and chemokines.

Biological Activity and Pharmacological Effects

The biological activity of this compound has been primarily studied in the context of cancer immunotherapy. The compound has demonstrated:

  • Inhibition of ENPP1 : IC50 values ranging from 5.70 to 9.68 nM have been reported for this compound against ENPP1 .
  • Enhancement of Immune Response : It has been shown to increase mRNA expression levels of downstream target genes in the cGAS-STING pathway such as IFNB1 and CXCL10 .
  • Antitumor Efficacy : In murine models, treatment with this compound in combination with anti-PD-1 antibodies resulted in a tumor growth inhibition rate of 77.7% .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
ENPP1 InhibitionIC50 = 5.70 - 9.68 nM
Cytokine InductionIncreased IFNB1 and CXCL10 mRNA expression
Antitumor Activity77.7% tumor growth inhibition in murine models

Case Studies

A notable study focused on the optimization of imidazo[1,2-a]pyrazine derivatives highlighted the efficacy of this compound as a selective ENPP1 inhibitor. The study provided insights into its pharmacokinetic properties and its potential to enhance the efficacy of existing cancer therapies.

Study Highlights:

  • Combination Therapy : The compound was tested in combination with anti-PD-1 therapy and showed significant improvement in survival rates in treated mice.
  • Pharmacokinetics : Favorable pharmacokinetic profiles were observed with efficient absorption and distribution within biological systems.

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